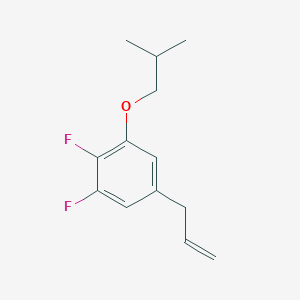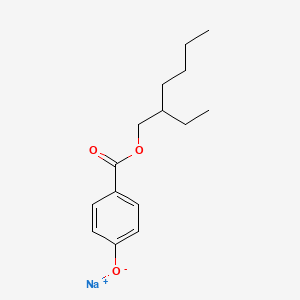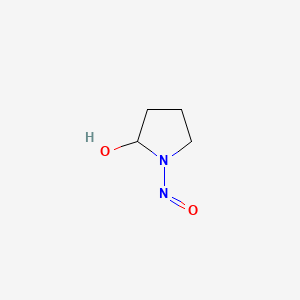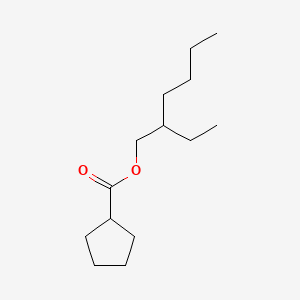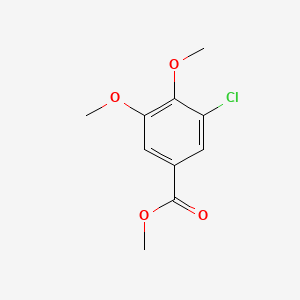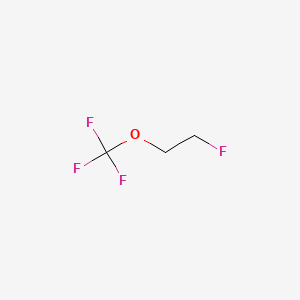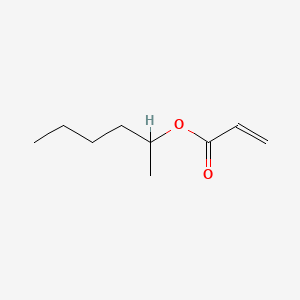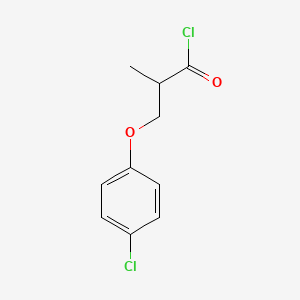
(p-Chlorophenoxy)isobutyroyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorophenoxy)isobutyroyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of isobutyroyl chloride and is characterized by the presence of a p-chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(p-Chlorophenoxy)isobutyroyl chloride can be synthesized through the reaction of p-chlorophenol with isobutyroyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chlorophenoxy)isobutyroyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form p-chlorophenol and isobutyric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides and Esters: Formed from substitution reactions
p-Chlorophenol and Isobutyric Acid: Formed from hydrolysis
Alcohols: Formed from reduction reactions
Aplicaciones Científicas De Investigación
(p-Chlorophenoxy)isobutyroyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (p-Chlorophenoxy)isobutyroyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where it acts as an acylating agent to modify proteins, enzymes, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyroyl Chloride: Lacks the p-chlorophenoxy group and has different reactivity and applications.
p-Chlorophenol: Contains the p-chlorophenoxy group but lacks the isobutyroyl chloride moiety.
Clofibric Acid: A structurally related compound with similar biological activity but different chemical properties.
Uniqueness
(p-Chlorophenoxy)isobutyroyl chloride is unique due to its combination of the p-chlorophenoxy group and the isobutyroyl chloride moiety, which imparts distinct reactivity and applications. Its ability to act as an acylating agent makes it valuable in various chemical and biological processes.
Propiedades
Número CAS |
41267-93-0 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
3-(4-chlorophenoxy)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
Clave InChI |
JTYLHQDHIAWRJI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


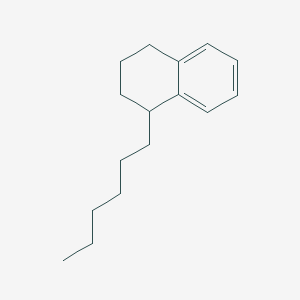

![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
